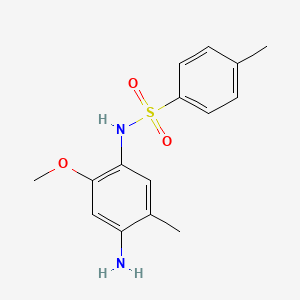

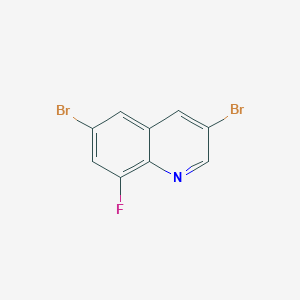

![molecular formula C12H17NO2 B1423493 5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid CAS No. 1247469-25-5](/img/structure/B1423493.png)

5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid

Overview

Description

“5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid” is a chemical compound. It is also known as 5-methylanthranilic acid and is often used in solution-phase peptide synthesis .

Synthesis Analysis

There are several methods to synthesize this compound. For instance, 1,3,5-triazine 4-aminobenzoic acid derivatives were prepared by conventional method or by using microwave irradiation . Using microwave irradiation gave the desired products in less time, good yield and higher purity .

Molecular Structure Analysis

The molecular formula of “5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid” is C11H15NO2 . The InChI is InChI=1S/C11H15NO2/c1-7(2)14-11(13)10-6-9(12)5-4-8(10)3/h4-7H,12H2,1-3H3 .

Chemical Reactions Analysis

The compound can participate in various chemical reactions. For example, it can be used to synthesize quinazolinedione . Also, it can form two or more hydrogen bonds with amino acids, which demonstrated encouraging binding energy .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 193.24 g/mol . The predicted density is 1.28±0.1 g/cm3 . The pKa is predicted to be 3.65±0.10 .

Scientific Research Applications

Advanced Glycation End-products Research

Research has demonstrated that methylglyoxal, a highly reactive alpha-oxoaldehyde, forms advanced glycation end-products (AGEs) through reactions with arginine and lysine residues in proteins. AGEs, such as MG-H1, MG-H2, and MG-H3, among others, are implicated in complications of diabetes and some neurodegenerative diseases. Methylglyoxal is present in foodstuffs and beverages and formed during processing, cooking, and prolonged storage. Its accumulation in the body, due to fasting, metabolic disorders, or defects in detoxification processes, is associated with degenerative changes in tissues and has also shown anticancer activity (Nemet, Varga-Defterdarović, & Turk, 2006).

Anti-Cancer and Immunostimulatory Properties

A study on Cassia petersiana leaves identified new compounds with significant anti-cancer and immunostimulatory properties. Among these, specific benzoic acid derivatives demonstrated potent anti-cancer activity against hepatocellular carcinoma and immunoproliferative activity through the induction of T-lymphocytes and macrophage proliferation. These findings suggest a potential therapeutic application of benzoic acid derivatives in cancer treatment and immune system enhancement (Gamal-Eldeen et al., 2007).

Schiff Base Ligands and Metal Complexes

The synthesis and characterization of Schiff base ligands derived from 3-Aldehydosalicylic acid and their metal complexes have been explored for antimicrobial activities. This research highlights the potential of benzoic acid derivatives as frameworks for developing compounds with antimicrobial properties, which could be useful in addressing drug-resistant microbial infections (Kalshetty et al., 2013).

Corrosion Inhibition

Benzoic acid derivatives have been investigated for their corrosion protection capacity on carbon steel in acidic solutions. Research indicates that certain benzoic acid derivatives can serve as effective corrosion inhibitors, which could be beneficial in industrial applications where metal preservation is crucial (Palayoor et al., 2017).

Safety And Hazards

While specific safety and hazards information for “5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid” is not available, it’s generally recommended to wear personal protective equipment/face protection when handling similar compounds. Avoid getting the compound in eyes, on skin, or on clothing. Avoid ingestion and inhalation .

Future Directions

properties

IUPAC Name |

5-methyl-2-[methyl(propan-2-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-8(2)13(4)11-6-5-9(3)7-10(11)12(14)15/h5-8H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHLMNOUCGTSDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(C)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-2-[methyl(propan-2-yl)amino]benzoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

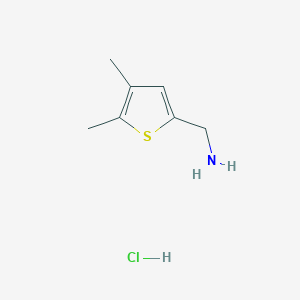

![{[1-(Methoxymethyl)cyclopropyl]methyl}amine hydrochloride](/img/structure/B1423418.png)

![5,7-dichloro-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1423424.png)

![[1-(6-Methylpyridazin-3-yl)pyrrolidin-2-yl]methanol](/img/structure/B1423428.png)

![4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline](/img/structure/B1423432.png)